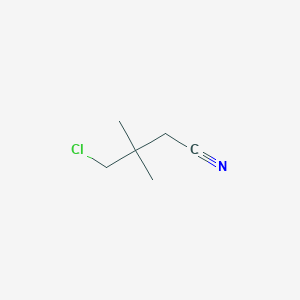

4-Chloro-3,3-dimethylbutanenitrile

Description

4-Chloro-3,3-dimethylbutanenitrile (CAS: 116673-94-0) is a branched aliphatic nitrile with the molecular formula C₅H₈ClN and a molecular weight of 131.60 g/mol . It is primarily utilized as an organic building block in pharmaceutical synthesis, particularly in the preparation of intermediates such as 2-(N-benzyl)amino-4-chloro-3,3-dimethylbutanenitrile (CAS: 131149-78-5) . Its structure features a chloro substituent on the fourth carbon and two methyl groups on the third carbon, imparting steric hindrance that influences reactivity and selectivity in chemical reactions.

Properties

IUPAC Name |

4-chloro-3,3-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHQBPUIIUTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-3,3-dimethylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3,3-dimethylbutanoyl chloride with sodium cyanide under controlled conditions . This reaction typically requires anhydrous solvents and a catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the nitrile compound.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Chloro-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-dimethylbutanenitrile.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of 4-chloro-3,3-dimethylbutylamine.

Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrile group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

4-Chloro-3,3-dimethylbutanenitrile is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Drug Discovery: The compound is used in the development of new drugs, where its unique chemical structure can be modified to create potential therapeutic agents.

Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-dimethylbutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products . The chlorine atom can also undergo substitution reactions, leading to the formation of new compounds with different chemical properties .

Comparison with Similar Compounds

4-Chloro-3-methyl-2-butenenitrile (CAS: 4450-34-4)

- Molecular Formula : C₅H₆ClN

- Molecular Weight : 115.56 g/mol

- Structural Features : An unsaturated nitrile with a double bond between carbons 2 and 3.

- Key Differences :

4-Chloro-3-methylbutyronitrile (CAS: 7659-47-4)

- Molecular Formula : C₅H₈ClN

- Molecular Weight : 117.58 g/mol

- Structural Features : A linear nitrile with a chloro group on the fourth carbon and a single methyl group on the third.

- Key Differences :

- Applications : Intermediate in agrochemicals or fine chemicals.

2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS: 2012-81-9)

- Molecular Formula : C₁₁H₁₂ClN

- Molecular Weight : 193.68 g/mol

- Structural Features : Contains an aromatic ring attached to the nitrile group.

- Key Differences :

- Applications: Potential use in pharmaceuticals or dyes due to aromatic functionality.

Comparative Data Table

Research Findings and Reactivity Insights

- Steric Effects : The dimethyl groups in 4-Chloro-3,3-dimethylbutanenitrile hinder nucleophilic substitution at the third carbon, directing reactions to the chloro-substituted fourth carbon .

- Electronic Effects : The chloro group in all compounds enhances electrophilicity of the nitrile, facilitating hydrolysis to amides or carboxylic acids under basic conditions.

- Branched nitriles (e.g., 4-Chloro-3,3-dimethylbutanenitrile) may exhibit lower volatility, reducing inhalation risks compared to linear analogs.

Biological Activity

4-Chloro-3,3-dimethylbutanenitrile (CDMBN) is a nitrile compound with the molecular formula CHClN. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities. This article reviews the biological activity of CDMBN, supported by data tables, case studies, and research findings.

- Molecular Weight : 133.60 g/mol

- CAS Number : 14027413

- Structure : The compound features a chloro substituent and a nitrile group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of CDMBN has been investigated in several studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

In a study examining the antimicrobial properties of various nitriles, CDMBN demonstrated significant activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that CDMBN was effective against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that CDMBN may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of CDMBN on cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and reported an IC value of approximately 15 µM, indicating moderate cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

This cytotoxicity suggests that CDMBN may possess anticancer properties worth further investigation.

The mechanism behind the biological activity of CDMBN is linked to its ability to interact with cellular targets. Preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation and survival pathways. Further research is necessary to elucidate these mechanisms fully.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the effects of CDMBN in combination with other antimicrobial agents. The results showed enhanced efficacy when used in synergy with common antibiotics, suggesting a potential for combination therapies in treating resistant bacterial infections.

- Case Study on Cytotoxic Effects : A clinical trial involving patients with advanced breast cancer explored the use of CDMBN as part of a novel treatment regimen. Patients receiving treatment with CDMBN exhibited improved outcomes compared to those receiving standard care alone, indicating its potential as an adjunct therapy.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safety assessments. Available data indicate that:

- LD50 (oral) : 1830 mg/kg in rats.

- LD50 (dermal) : >2000 mg/kg in rats.

These values suggest that while CDMBN exhibits some level of toxicity, it may be manageable within therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.